Molecular Weight and Sequence Identity: Distinguishing Annulin from Mammalian and Invertebrate Transglutaminase Homologs
Annulin is distinguished from its closest mammalian homologs by its molecular weight and lack of specific structural domains. It is a ~97-100 kDa protein, whereas human TGase 1 (keratinocyte transglutaminase) has a molecular weight of ~90 kDa and human Factor XIIIa is an ~83 kDa catalytic subunit [1]. Sequence analysis confirms that the annulin protein lacks a signal sequence or a transmembrane domain, indicating it is a peripheral membrane protein associated with the inner leaflet of the cell membrane [2]. This contrasts with the plasma membrane localization of TGase 1, which is anchored via fatty acid modifications.
| Evidence Dimension | Molecular Weight and Membrane Association Mechanism |
|---|---|
| Target Compound Data | ~97-100 kDa; peripheral membrane protein lacking signal sequence and transmembrane domain |
| Comparator Or Baseline | Human TGase 1: ~90 kDa; anchored via fatty acid modifications |
| Quantified Difference | ~10 kDa difference; distinct membrane association mechanisms |
| Conditions | SDS-PAGE analysis and deduced amino acid sequence from cDNA clones of Schistocerca americana embryo transcripts |
Why This Matters
The specific molecular weight and peripheral membrane association are critical parameters for experimental detection (e.g., Western blot band size) and for understanding the protein's precise subcellular localization and function.
- [1] Bastiani, M. J., de Couet, H. G., Quinn, J. M., Karlstrom, R. O., Kotrla, K., Goodman, C. S., & Ball, E. E. (1992). Position-specific expression of the annulin protein during grasshopper embryogenesis. Developmental Biology, 154(1), 129-142. View Source
- [2] Singer, M. A., Hortsch, M., Goodman, C. S., & Bentley, D. (1992). Annulin, a protein expressed at limb segment boundaries in the grasshopper embryo, is homologous to protein cross-linking transglutaminases. Developmental Biology, 154(1), 143-159. View Source
